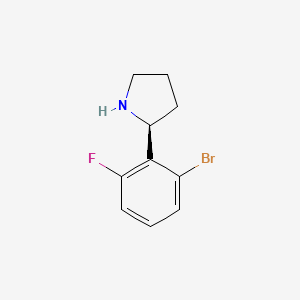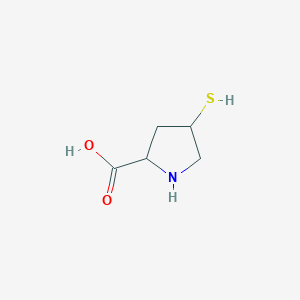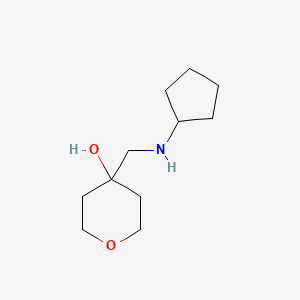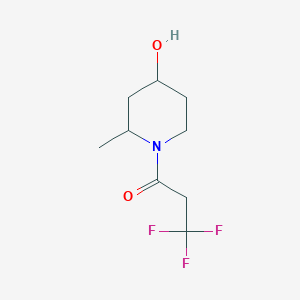
3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one is a chemical compound that features a trifluoromethyl group attached to a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one can be achieved through several methods. One common approach involves the organocatalyzed decarboxylative trifluoromethylation of β-ketoacids using Togni’s reagent. This method employs primary or secondary amines as catalysts, with piperazine being particularly effective . The reaction proceeds through the trifluoromethylation of an enamine intermediate, resulting in the formation of the desired compound under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow synthesis and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Wissenschaftliche Forschungsanwendungen
3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving trifluoromethylated substrates.
Industry: The compound is used in the production of agrochemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,3-Trifluoro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one: Similar in structure but with a different substitution pattern on the piperidine ring.
3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: Contains an additional trifluoromethyl group, leading to different chemical properties.
3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one: Features a methoxy group instead of a hydroxy group, affecting its reactivity and applications.
Uniqueness
3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one is unique due to its specific substitution pattern and the presence of both a trifluoromethyl group and a hydroxy group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H14F3NO2 |
|---|---|
Molekulargewicht |
225.21 g/mol |
IUPAC-Name |
3,3,3-trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C9H14F3NO2/c1-6-4-7(14)2-3-13(6)8(15)5-9(10,11)12/h6-7,14H,2-5H2,1H3 |
InChI-Schlüssel |
BZBFULOUDSUUAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CCN1C(=O)CC(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


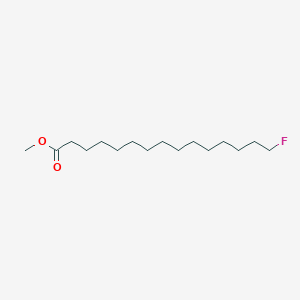
![tert-Butyl (3aS,7aR)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B13329287.png)

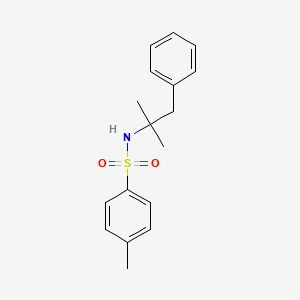
![N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride](/img/structure/B13329316.png)
![(S)-4-(Benzyloxy)-2-((1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13329319.png)
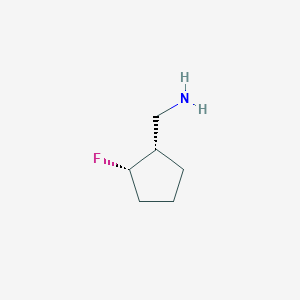
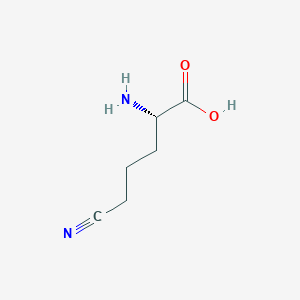
![4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13329335.png)
![6-Chloro-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13329339.png)
